molecular formula C11H19N B13514144 Dispiro[3.1.36.14]decan-2-ylmethanamine

Dispiro[3.1.36.14]decan-2-ylmethanamine

Cat. No.: B13514144
M. Wt: 165.27 g/mol
InChI Key: OQFZKZBRFFQDEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dispiro[3.1.36.14]decan-2-ylmethanamine is a structurally complex compound featuring a dispirocyclic framework with a methanamine substituent. Its unique architecture combines two spiro junctions (3.1.3 and 6.1.4), creating a rigid, three-dimensional geometry. This rigidity may enhance stability and influence interactions with biological targets or materials.

Properties

IUPAC Name

dispiro[3.1.36.14]decan-8-ylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N/c12-6-9-4-11(5-9)7-10(8-11)2-1-3-10/h9H,1-8,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQFZKZBRFFQDEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC3(C2)CC(C3)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dispiro[313614]decan-2-ylmethanamine typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity .

Industrial Production Methods

Industrial production of Dispiro[3.1.36.14]decan-2-ylmethanamine may involve scalable synthetic routes that ensure consistency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound while maintaining quality control .

Chemical Reactions Analysis

Types of Reactions

Dispiro[3.1.36.14]decan-2-ylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dispiro[3.1.36.14]decan-2-ylmethanamine has been explored for its potential in several scientific research areas:

Mechanism of Action

The mechanism of action of Dispiro[3.1.36.14]decan-2-ylmethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spirocyclic Methanamine Derivatives

The following table summarizes key structural and functional differences between Dispiro[3.1.36.14]decan-2-ylmethanamine and related compounds:

Compound Name Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Key Properties/Applications Reference
This compound Dispiro[3.1.36.14]decane Methanamine (-CH2NH2) ~223 (estimated) Hypothesized rigidity, potential CNS activity (analog-based)
1,4-Dioxaspiro[4.5]decan-7-ylmethanamine 1,4-Dioxaspiro[4.5]decane Methanamine at C7 position 171.24 Lab reagent; used in organic synthesis
1,4,8-Trioxaspiro[4.5]decan-2-ylmethanamine 1,4,8-Trioxaspiro[4.5]decane Methanamine at C2 position 173.21 Discontinued lab chemical; high purity (98%)
[8-(Pyridin-2-yl)-1,4-dioxaspiro[4.5]decan-8-yl]methanamine 1,4-Dioxaspiro[4.5]decane + pyridine Pyridinyl group at C8, methanamine 248.32 Potential pharmacological scaffold

Key Observations :

  • Ring Systems: this compound’s dual spiro junctions distinguish it from monospiro analogs like 1,4-dioxaspiro[4.5]decan-7-ylmethanamine.
  • Substituent Effects : The methanamine group in this compound may confer basicity and hydrogen-bonding capacity, similar to 1,4-dioxaspiro derivatives. However, pyridine-containing analogs (e.g., [8-(pyridin-2-yl)-...]) exhibit enhanced solubility and metal-binding properties .
Physicochemical Properties
  • Thermal Stability : Rigid dispiro frameworks (e.g., ’s fluorene-based systems) exhibit high thermal decomposition temperatures (>300°C), suggesting similar stability for the target compound .
  • Optical Properties : Chiral dispirocyclotriphosphazenes () display tunable photoluminescence, hinting that the target compound’s electronic structure might be modifiable via substituent engineering .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.